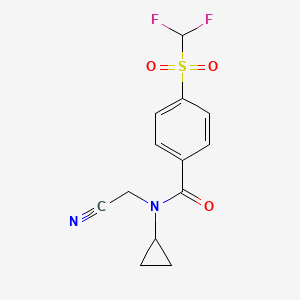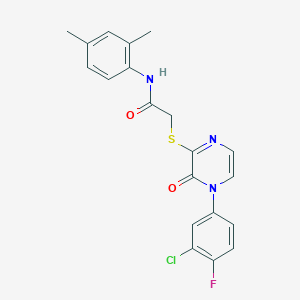![molecular formula C19H18N4O B2359611 N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 1797795-40-4](/img/structure/B2359611.png)
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as PHCCC, is a compound that has been extensively studied in recent years due to its potential therapeutic applications. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is a member of the G protein-coupled receptor family.
Mecanismo De Acción
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is a positive allosteric modulator of mGluR4, which means that it enhances the activity of this receptor. mGluR4 is primarily expressed in the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. Activation of mGluR4 has been shown to have neuroprotective effects and to modulate the activity of other neurotransmitter systems, such as the dopamine and opioid systems.
Biochemical and Physiological Effects
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have several biochemical and physiological effects. In animal models, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to increase dopamine release and reduce glutamate release in the striatum, which is a brain region involved in motor control. N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide in lab experiments is that it is a specific and selective modulator of mGluR4, which allows researchers to study the effects of modulating this receptor without affecting other neurotransmitter systems. However, one limitation of using N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental paradigms.
Direcciones Futuras
For research on N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide include further investigation of its potential therapeutic applications in neurological and psychiatric disorders, as well as the development of more potent and selective modulators of mGluR4. Additionally, research on the downstream signaling pathways of mGluR4 activation may provide insights into the mechanisms underlying the effects of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide and other mGluR4 modulators.
Métodos De Síntesis
The synthesis of N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with 2-cyclohexen-1-one in the presence of a base, followed by the reaction of the resulting compound with cyanogen bromide and then with methylamine. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have potential therapeutic applications in several areas, including Parkinson's disease, anxiety, depression, and addiction. In Parkinson's disease, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to improve motor function and reduce the loss of dopamine-producing neurons in animal models. In anxiety and depression, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to have anxiolytic and antidepressant effects in animal models. In addiction, N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide has been shown to reduce drug-seeking behavior in animal models of cocaine addiction.
Propiedades
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c20-10-18(22-19(24)17-9-13-6-7-14(17)8-13)15-11-21-23(12-15)16-4-2-1-3-5-16/h1-7,11-14,17-18H,8-9H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZSHLLUVWTMQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NC(C#N)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)

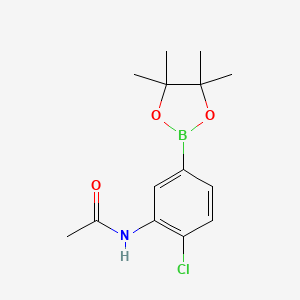
![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
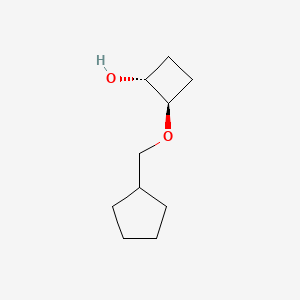

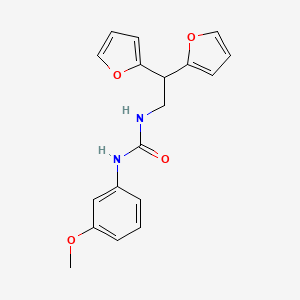
![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)
![N-(2,5-dimethylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2359538.png)
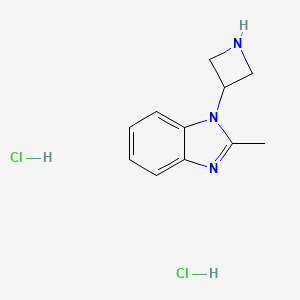
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)
